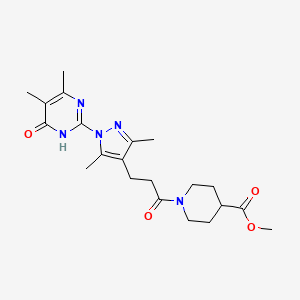
N~3~-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality N~3~-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Enzyme Inhibition
The compound , due to its complex structure, shares similarities with compounds involved in kinase inhibition, which plays a crucial role in cancer therapy. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These inhibitors show promise in treating Met-dependent cancers due to their selective inhibition of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009).
Antimicrobial Activity
Compounds with structural features similar to the queried compound have been investigated for their antimicrobial properties. For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, characterized by similar aromatic and fluorine substitutions, were synthesized and evaluated for their antimicrobial activities. Some derivatives showed significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Ahsan et al., 2016).
Electrochromic Materials
The inclusion of aromatic amides and fluorophenyl groups in polymer backbones, as seen in the structure of interest, has been explored for the development of electrochromic materials. These materials exhibit reversible changes in color upon electrical stimulation, making them suitable for applications in smart windows, displays, and other electrochromic devices. Aromatic polyamides containing similar moieties have shown excellent electrochromic properties, stability, and coloration efficiency, indicating the utility of such structural motifs in advanced material science (Liou & Chang, 2008).
Enzyme Inhibitor Development
The detailed structure of the compound also suggests potential applications in the design and synthesis of enzyme inhibitors. For instance, compounds bearing the pyrazole moiety and similar substituents have been synthesized and evaluated for their inhibition of enzymes like acetylcholinesterase and α-glucosidase. Such inhibitors are of significant interest in treating diseases like Alzheimer's and diabetes, demonstrating the broader applicability of this compound class in medicinal chemistry (Saleem et al., 2018).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-16-10-6-14(7-11-16)22-20(26)19-17(25)12-18(27-2)24(23-19)15-8-4-13(21)5-9-15/h4-12H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUQVLFAIZPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

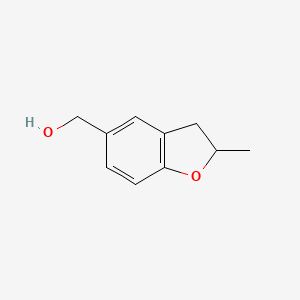
![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)
![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)
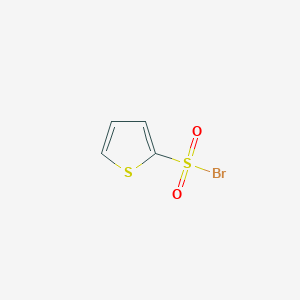
![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)
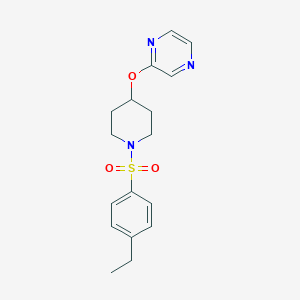

![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)
![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)
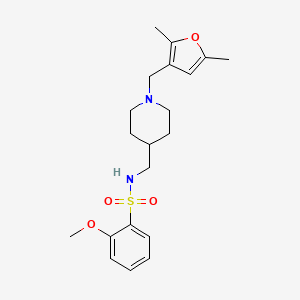
![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)
![2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2835463.png)
